molecular formula C17H14FN3O3S B2855319 (4-fluorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851808-68-9

(4-fluorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2855319
CAS RN: 851808-68-9
M. Wt: 359.38
InChI Key: OTBNGVQNHLNKGE-UHFFFAOYSA-N
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Description

The compound (4-fluorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Characterization

Research on compounds structurally related to "(4-fluorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" often involves sophisticated synthesis techniques to enhance their photostability, spectroscopic properties, and potential for practical applications. For instance, fluorinated analogs of fluorophores have been developed to improve their photostability and spectroscopic characteristics, facilitating access to novel fluorinated fluorophores and related compounds (Woydziak, Fu, & Peterson, 2012). Such advancements in synthetic methodologies are crucial for developing new materials with potential applications in sensing, imaging, and as intermediates for further chemical transformations.

Catalytic and Solvent-Free Syntheses

The development of efficient and environmentally friendly synthesis routes is another significant area of interest. For example, the catalyst- and solvent-free synthesis of related fluorinated compounds through microwave-assisted methods indicates progress towards greener chemistry practices. These methods not only offer regioselective synthesis but also contribute to the understanding of reaction mechanisms and the exploration of novel compounds with potential therapeutic applications (Moreno-Fuquen et al., 2019).

Antimicrobial and Antioxidant Activities

Compounds with structural similarities to "(4-fluorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" have been investigated for their biological activities, including antimicrobial and antioxidant properties. The synthesis of novel compounds and their evaluation against various microbial strains and oxidative stress models contribute to the identification of new drug candidates (Rashmi et al., 2014).

Luminescence Sensitization

The exploration of thiophenyl-derivatized nitrobenzoic acid ligands as potential sensitizers for Eu(III) and Tb(III) luminescence showcases the compound's relevance in materials science, particularly in the development of luminescent materials. Such studies are crucial for advancing the understanding of energy migration pathways and the efficiency of luminescence sensitization, opening up avenues for the creation of novel luminescent materials with potential applications in bioimaging and sensing (Viswanathan & Bettencourt-Dias, 2006).

properties

IUPAC Name

(4-fluorophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c18-14-6-4-13(5-7-14)16(22)20-9-8-19-17(20)25-11-12-2-1-3-15(10-12)21(23)24/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBNGVQNHLNKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-fluorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

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